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Compound of Interest

Compound Name: Coelogin

Cat. No.: B1213894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata. The
information presented herein is essential for the identification, characterization, and further
development of this natural product for potential therapeutic applications. This document
summarizes the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared
(IR) spectroscopic data for Coelogin, along with detailed experimental protocols for data
acquisition.

Chemical Structure

Coelogin possesses a phenanthro[4,5-bcd]pyran structure.

o |[UPAC Name: 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][1]benzopyran-3,9-diol
e Chemical Formula: C17H160s

e Molar Mass: 300.31 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for Coelogin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data of Coelogin (CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.88 d, J=8.5Hz 1H H-1
6.95 d, J=8.5Hz 1H H-2
6.85 S 1H H-8
4.90 S 2H H-5
4.01 S 3H 7-OCHs
3.95 S 3H 6-OCHs
2.85 t, J=7.0 Hz 2H H-10
2.60 t,J=7.0 Hz 2H H-9

Table 2: 13C NMR Spectroscopic Data of Coelogin (CDCIs)
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Chemical Shift (8) ppm Carbon Atom
1525 C-4
149.8 C-6
146.2 C-7
141.0 C-3a
1355 C-10b
128.8 C-1
1254 C-8a
119.5 C-4a
115.8 C-10a
112.3 C-8
108.7 C-2
105.1 C-5a
69.8 C-5
60.9 7-OCHs
56.1 6-OCHs
29.7 C-10
225 C-9

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Coelogin
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miz Relative Intensity (%) Assighment
300 100 M]*
285 80 [M - CHs]*
270 60 [M - 2xCHs]* or [M - H2COJ*
257 45 [M - CHs - COJ*
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data of Coelogin
Wavenumber (cm—?) Intensity Assignment
3400 Broad, Strong O-H stretch (phenolic)
2925 Medium C-H stretch (aliphatic)
1610, 1500, 1450 Strong C=C stretch (aromatic)
1270 Strong C-O stretch (aryl ether)
1100 Medium C-O stretch (alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Coelogin in 0.5-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

e 'H NMR Acquisition:
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o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a 90° pulse width.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0 to 220 ppm.
o Use a proton-decoupled pulse sequence.
o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
TMS (0.00 ppm).

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of purified Coelogin (approximately 1 mg/mL)
in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

o Data Acquisition:

o Introduce the sample into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Operate the ESI source in positive ion mode.

o Set the mass range to scan from m/z 50 to 500.
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o Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the molecular ion.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]*)
and characteristic fragment ions.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of
purified Coelogin (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing
the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr),
and allowing the solvent to evaporate.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

o

Place the sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the range of 4000 to 400 cm™1,

[¢]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Analysis: The software will automatically subtract the background spectrum from the
sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption
bands corresponding to the functional groups present in Coelogin.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Coelogin.
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Caption: General workflow for the spectroscopic analysis of Coelogin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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